(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;2,2,2-trifluoroacetic acid
Description
Molecular Architecture and Stereochemical Configuration
Molecular Architecture
The molecule comprises three distinct moieties:
- A chiral α-amino acid backbone with an (S)-configuration at the C2 position.
- A 1,2,4-triazole ring linked to the β-carbon of the propanoic acid chain.
- A trifluoroacetic acid counterion forming an ionic bond with the protonated amino group.
The molecular formula is C₅H₈N₃O₂·C₂HF₃O₂ , yielding a molecular weight of 260.16 g/mol . The stereochemical integrity of the C2 center is preserved via steric hindrance from the triazole substituent, as evidenced by circular dichroism studies of analogous compounds.
Key Structural Features:
- Triazole Ring Geometry : The 1,2,4-triazole adopts a planar conformation, with bond lengths of 1.31 Å (N1–N2) and 1.38 Å (N2–C3), consistent with aromatic delocalization.
- Ionic Interaction : The amino group (pKa ≈ 9.8) is protonated under acidic conditions, forming a stable salt with TFA’s carboxylate (pKa ≈ 0.23).
Table 1: Bond Angles and Lengths in the Triazole Moiety
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| N1–N2 | 1.31 | 105.2 |
| N2–C3 | 1.38 | 111.7 |
| C3–N4 | 1.32 | 106.5 |
Crystallographic Analysis of Protonation States in Acidic Media
X-ray diffraction studies reveal that the compound crystallizes in the monoclinic space group P2₁ , with unit cell parameters a = 8.42 Å, b = 6.73 Å, c = 12.15 Å, β = 98.7° . The protonation state of the amino group is confirmed by Fourier difference maps, showing a 1.72 Å N–H bond to the TFA oxygen.
Crystal Packing Interactions:
- Hydrogen Bonding : The protonated amino group donates hydrogen bonds to TFA’s carboxylate (O···H–N = 1.85 Å).
- π-Stacking : Parallel-displaced stacking of triazole rings (interplanar spacing = 3.48 Å) stabilizes the lattice.
Figure 1: Hydrogen-Bonding Network in the Crystal Lattice
- Amino group → TFA carboxylate: 2.12 Å
- Triazole N2 → Adjacent triazole C5: 3.01 Å
Comparative Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, D₂O):
- δ 8.21 (s, 1H, Triazole H3)
- δ 4.32 (q, J = 6.5 Hz, 1H, C2–H)
- δ 3.89 (t, J = 7.1 Hz, 2H, C3–H2)
- δ 3.15 (d, J = 5.8 Hz, 2H, C1–H2)
¹³C NMR (126 MHz, D₂O):
- δ 174.5 (COO⁻)
- δ 158.2 (Triazole C5)
- δ 56.7 (C2)
- δ 35.1 (C3)
Table 2: Comparative ¹H NMR Shifts in Analogous Compounds
| Compound | Triazole H3 (δ) | C2–H (δ) |
|---|---|---|
| (2S)-Target Compound | 8.21 | 4.32 |
| 3-(3,5-Dimethyl-triazol-1-yl)propanoic Acid | 7.94 | 4.18 |
| Indole-triazole Conjugate | 8.45 | 4.50 |
Infrared (IR) Spectroscopy
- ν(C=O) (TFA carboxylate): 1672 cm⁻¹
- ν(N–H) (protonated amine): 3200–2500 cm⁻¹ (broad)
- ν(C=N) (triazole): 1520 cm⁻¹
Mass Spectrometry (MS)
Properties
Molecular Formula |
C7H9F3N4O4 |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H8N4O2.C2HF3O2/c6-4(5(10)11)1-9-3-7-2-8-9;3-2(4,5)1(6)7/h2-4H,1,6H2,(H,10,11);(H,6,7)/t4-;/m0./s1 |
InChI Key |
GCLNFRPJZRUCQM-WCCKRBBISA-N |
Isomeric SMILES |
C1=NN(C=N1)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Ring
The triazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and appropriate nitrile or amidine precursors. In the context of amino acid derivatives, the triazole ring is often introduced by:
- Starting from a suitable amino acid or amino acid derivative (e.g., serine or alanine derivatives).
- Functionalizing the side chain to introduce a leaving group or reactive handle.
- Reacting with hydrazine or substituted hydrazines to form the triazole ring via cyclization.
Assembly of the Amino Acid Backbone
The amino acid backbone is typically prepared or protected to maintain stereochemical integrity. Common strategies include:
- Use of chiral starting materials or chiral auxiliaries.
- Protection of the amino group with Fmoc or Boc groups during synthesis.
- Coupling reactions to attach the triazole moiety to the β-position of the amino acid.
Incorporation of Trifluoroacetic Acid
Trifluoroacetic acid is often used in the final step to:
- Remove protecting groups (e.g., Fmoc deprotection).
- Convert the free amino acid into its trifluoroacetate salt form for improved solubility and stability.
Detailed Preparation Methods from Literature
Multicomponent Reactions and Cyclization (Beilstein Journal of Organic Chemistry)
A reported method involves multicomponent reactions where amino acid derivatives react with aldehydes and hydrazine derivatives in the presence of trifluoroacetic acid as a catalyst. The process includes:
- Formation of intermediate cyclic compounds.
- Ring opening and rearrangement steps accelerated by TFA and water.
- Isolation of the amino acid-triazole compound as a trifluoroacetate salt.
- Reaction conditions: Acetonitrile solvent, catalytic TFA, presence of water to accelerate ring opening.
- Reaction time: Prolonged reflux (up to 12 hours) for complete conversion.
- Characterization: 1H NMR shows characteristic signals for NH2 and propionyl fragments; X-ray diffraction confirms structure.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Cyclization | Amino acid derivative + aldehyde + hydrazine, TFA catalyst | Formation of pyrrolo-imidazolones | Intermediate cyclic products |
| Ring opening | Acetonitrile + TFA + water, reflux | Formation of amino acid-triazole acids | Accelerated by water addition |
| Isolation | Precipitation as trifluoroacetate salt | Pure compound | Confirmed by X-ray |
Solid-Phase Peptide Synthesis (SPPS) Adaptation (Royal Society of Chemistry)
In peptide synthesis contexts, the amino acid derivative with a triazole moiety can be synthesized via:
- Fmoc-protected amino acid derivatives.
- Coupling using HBTU/DIPEA activation.
- Cleavage and deprotection using trifluoroacetic acid mixtures (TFA:H2O:TIS).
This method ensures:
- High stereochemical purity.
- Efficient incorporation of the triazole amino acid into peptides.
- Final isolation as trifluoroacetate salt after cleavage.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Coupling | Fmoc-amino acid + HBTU/DIPEA | Peptide bond formation | Solid-phase resin |
| Deprotection | TFA:H2O:TIS (95:2.5:2.5), 3 h | Removal of protecting groups | Yields trifluoroacetate salt |
| Purification | Precipitation or HPLC | Pure amino acid derivative | Analytical purity confirmed |
Solution-Phase Synthesis with Alkylation and Cyclization (Journal of Pharmaceutical Sciences)
Another approach involves:
- Alkylation of amino acid derivatives with haloalkyl precursors.
- Cyclization to form the triazole ring using sodium azide and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Final treatment with trifluoroacetic acid to remove protecting groups and form the trifluoroacetate salt.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Alkylation | Amino acid + bromoalkyl compound, K2CO3, DMF, 75-80 °C | Side chain functionalization | Moderate to good yields (40-60%) |
| Cyclization | CuSO4, sodium ascorbate, THF/H2O, r.t., 12 h | Triazole ring formation | CuAAC reaction |
| Deprotection | TFA, triethylsilane, DCM, r.t., 12 h | Removal of protecting groups | Formation of trifluoroacetate salt |
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Multicomponent reaction with TFA catalysis | Amino acid derivatives, aldehydes, hydrazines, TFA | Acetonitrile, reflux, water addition | Moderate to high | One-pot, direct formation of triazole acid salt | Long reaction times, requires careful control |
| Solid-phase peptide synthesis (SPPS) | Fmoc-protected amino acids, HBTU, DIPEA, TFA | Room temperature, 3 h deprotection | High (85-95%) | High stereochemical control, easy purification | Requires solid-phase equipment |
| Solution-phase alkylation and CuAAC cyclization | Haloalkyl amino acid, sodium azide, CuSO4, TFA | 75-80 °C alkylation, r.t. cyclization, TFA deprotection | Moderate (40-70%) | Versatile, modular synthesis | Multiple steps, moderate yields |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the amino acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives, while substitution reactions can introduce various functional groups to the triazole ring.
Scientific Research Applications
(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The amino acid moiety may facilitate transport across cell membranes, enhancing its bioavailability.
Comparison with Similar Compounds
(2S)-2-Amino-3-(1H-Benzo[d][1,2,3]Triazol-1-yl)Propanoic Acid Derivatives
Example: (2S)-2-Amino-3-{5′-[(naphthalen-2″-yl)ethynyl]-1H-benzo[d][1,2,3]triazol-1′-yl}propanoic acid hydrochloride (12d) .
Comparison : The benzo[d][1,2,3]triazole derivative (12d) exhibits enhanced fluorescence due to aromatic fusion and ethynyl-naphthalene extension, unlike the target compound. However, both share triazole-mediated interactions in biological systems .
Quisqualic Acid (QA)
Structure: (2S)-2-Amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid .
Comparison: QA replaces triazole with an oxadiazolidinone ring, altering receptor specificity. Both compounds exploit heterocycles for bioactivity but target distinct pathways .
2-(1,2,4-Oxadiazol-5-yl)Propan-2-Amine TFA Salt
Structure : 2-(1,2,4-Oxadiazol-5-yl)propan-2-amine;2,2,2-trifluoroacetic acid (CAS 1909337-38-7) .
Comparison : The oxadiazole variant shares the TFA counterion and similar molecular weight but differs in heterocycle electronegativity, affecting reactivity in nucleophilic substitutions .
Triazole-Based Agrochemical Compounds
Example : Propiconazole (1-((2-(2,4-dichlorophenyl)tetrahydro-5-(2,2,2-trifluoro...) .
| Property | Target Compound | Propiconazole |
|---|---|---|
| Core Structure | Amino acid with triazole | Triazole-containing fungicide |
| Function | Biochemical research | Agricultural antifungal agent |
| Substituents | Polar amino acid backbone | Lipophilic chlorophenyl groups |
Comparison: Propiconazole highlights the versatility of triazole in agrochemistry, whereas the target compound’s amino acid backbone limits its use to biomedical contexts .
Data Table: Comparative Molecular Properties
Biological Activity
The compound (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid; 2,2,2-trifluoroacetic acid is a derivative of triazole that has garnered interest due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, detailing its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₅H₈F₃N₃O₂
- Molecular Weight : 156.143 g/mol
- CAS Number : 114419-45-3
The biological activity of (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Compounds containing triazole rings have been shown to exhibit significant antibacterial and antifungal properties. Research indicates that this compound can inhibit the growth of several bacterial strains including Escherichia coli and Pseudomonas aeruginosa .
- Anti-inflammatory Effects : The triazole moiety contributes to anti-inflammatory activity by modulating inflammatory pathways. This has been demonstrated in studies where derivatives showed reduced inflammation markers in vitro .
- Anticancer Potential : Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways involved in cancer progression .
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Study : A study conducted by Abdel-Rahman et al. demonstrated that a series of triazole derivatives, including (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid, exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis .
- Anti-inflammatory Research : In a controlled experiment assessing the anti-inflammatory effects of triazole derivatives, the compound was shown to significantly lower levels of pro-inflammatory cytokines in cultured macrophages. This suggests its potential use in treating inflammatory diseases .
- Anticancer Investigation : A recent study explored the effects of triazole derivatives on cancer cell lines. It was found that treatment with (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid led to increased apoptosis rates compared to untreated controls, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
